molecular formula C8H9ClFN B1357731 [(2-Chloro-4-fluorophenyl)methyl](methyl)amine CAS No. 823188-81-4

[(2-Chloro-4-fluorophenyl)methyl](methyl)amine

Cat. No.: B1357731
CAS No.: 823188-81-4
M. Wt: 173.61 g/mol
InChI Key: SOYPZBKNEIEUIG-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)methylamine typically involves a multi-step process. One common method starts with the fluorination of 2-chlorotoluene using a fluorinating agent such as hydrogen fluoride. This is followed by a chlorination reaction using a chlorinating agent like aluminum chloride to introduce the chlorine atom at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-4-fluorophenyl)methylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. Key considerations include the use of efficient catalysts, temperature control, and the management of by-products to minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Phenols or ethers.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-fluorophenyl)methylamine: Similar structure but with an ethyl group instead of a methyl group.

    (2-Chloro-4-fluorophenyl)methylamine: Similar structure but with a propyl group instead of a methyl group.

    (2-Chloro-4-fluorophenyl)methylamine: Similar structure but with a butyl group instead of a methyl group.

Uniqueness

(2-Chloro-4-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYPZBKNEIEUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258748
Record name 2-Chloro-4-fluoro-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-81-4
Record name 2-Chloro-4-fluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823188-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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